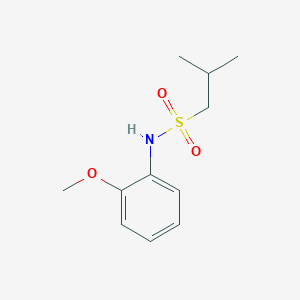![molecular formula C15H10ClFN2O2 B5809585 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide, also known as CFTR corrector, is a compound that has been extensively studied for its potential in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR correctors are compounds that help restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.
作用機序
The mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves the binding of the compound to the N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide protein, which helps correct the folding and trafficking of the protein to the cell membrane. This results in an increase in the number of functional N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide channels on the cell surface, which can improve ion transport and reduce mucus accumulation in the lungs.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide can improve N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide function in CF patients. This can lead to improved lung function, reduced frequency and severity of respiratory infections, and improved quality of life. The compound has also been shown to have minimal toxicity and is well-tolerated in patients.
実験室実験の利点と制限
The advantages of using N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments include its well-established synthesis method, its ability to improve N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide function, and its minimal toxicity. The limitations include the need for further studies to determine the optimal dosage and treatment duration, as well as the need for additional research to fully understand the compound's mechanism of action.
将来の方向性
There are several future directions for the research of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide. These include:
1. Further studies to determine the optimal dosage and treatment duration in CF patients.
2. Studies to determine the long-term safety and efficacy of the compound.
3. Development of new N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide correctors that can improve upon the efficacy and safety of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide.
4. Investigation of the compound's potential in treating other diseases that involve defective protein folding and trafficking.
5. Development of new methods for synthesizing the compound that are more efficient and cost-effective.
Conclusion:
In conclusion, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has shown great promise in treating CF by improving N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide function. The compound has a well-established synthesis method, minimal toxicity, and is well-tolerated in patients. However, further studies are needed to determine the optimal dosage and treatment duration, as well as to fully understand the compound's mechanism of action. The future directions for research include developing new N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide correctors, investigating the compound's potential in treating other diseases, and developing more efficient and cost-effective synthesis methods.
合成法
The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves the reaction of 2-chloro-4-fluoroaniline with 2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with acetic acid to obtain the final product. The synthesis of this compound has been reported in several research articles and is well-established.
科学的研究の応用
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has been extensively studied for its potential in treating CF. CF patients have a defective N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide protein, which leads to the accumulation of mucus in the lungs and other organs. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide correctors, such as N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide, help restore the function of the N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide protein, which can improve lung function and reduce the frequency and severity of respiratory infections.
特性
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c1-8(20)18-10-3-5-14-13(7-10)19-15(21-14)11-4-2-9(17)6-12(11)16/h2-7H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMXZTFQXMRDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5713636 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)


![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)

![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)


![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)